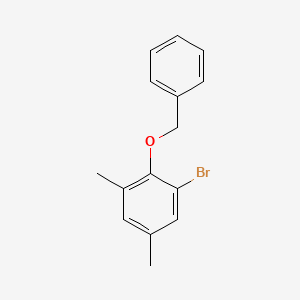

2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15BrO |

|---|---|

Molecular Weight |

291.18 g/mol |

IUPAC Name |

1-bromo-3,5-dimethyl-2-phenylmethoxybenzene |

InChI |

InChI=1S/C15H15BrO/c1-11-8-12(2)15(14(16)9-11)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |

InChI Key |

CQIDZBUTAXUYTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 2 Benzyloxy 1 Bromo 3,5 Dimethylbenzene

Regioselective Bromination Approaches in Substituted Benzene (B151609) Derivatives for Controlled Synthesis

The regioselective bromination of activated aromatic rings, such as phenol (B47542) and anisole (B1667542) derivatives, is a foundational step in the synthesis of many complex organic molecules. The hydroxyl (-OH) and alkoxy (-OR) groups are potent activating groups that direct incoming electrophiles to the ortho and para positions. libretexts.orgmakingmolecules.com In the case of a precursor like 3,5-dimethylphenol (B42653), the two methyl groups also exert an ortho, para-directing influence, further activating the ring. The challenge lies in controlling the position of bromination, as the para-position is often favored electronically and sterically, which would lead to the 4-bromo isomer. nih.govnih.gov

Achieving the desired ortho-bromination to form a 2-bromo-3,5-dimethylphenyl intermediate requires overcoming this inherent preference. Several strategies have been developed to enhance ortho-selectivity:

Use of Bulky Brominating Agents: Employing sterically hindered brominating reagents can disfavor substitution at the less hindered para-position, thereby increasing the proportion of the ortho-substituted product.

Directed Ortho Metalation: This powerful technique involves the use of a directing group (such as a deprotonated hydroxyl group) to guide an organometallic base (e.g., n-butyllithium) to deprotonate a specific ortho-position. The resulting aryl anion can then be quenched with an electrophilic bromine source (like Br₂) to install the bromine atom with high regioselectivity.

Blocking Groups: A temporary blocking group can be installed at the more reactive para-position. Following bromination at the desired ortho-position, the blocking group is removed to yield the final product. researchgate.net For example, a tert-butyl group can be introduced and later removed via a transalkylation reaction. researchgate.net

Specialized Reagent Systems: Certain reagent combinations have been shown to favor ortho-bromination. For instance, systems like N-Bromosuccinimide (NBS) in specific solvents or in the presence of catalysts can alter the regiochemical outcome compared to molecular bromine. nih.govorganic-chemistry.org The development of I(III)-based reagents, prepared from PIDA and AlBr₃, has also provided a mild and efficient method for the electrophilic bromination of phenols. nih.govrsc.org

Installation Strategies for the Benzyloxy Protecting Group in Complex Chemical Environments

The benzyloxy group serves as a common and robust protecting group for phenols, typically installed via the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a halide from a benzyl (B1604629) halide (e.g., benzyl bromide) in an Sₙ2 reaction. khanacademy.orgyoutube.com

The choice of base and solvent is crucial for the success of this transformation, especially in complex molecular environments where other functional groups are present.

Bases: A variety of bases can be used, with their strength tailored to the acidity of the phenol and the tolerance of other functional groups. Common choices include potassium carbonate (K₂CO₃), a mild base suitable for many applications; sodium hydroxide (B78521) (NaOH), which is effective for phenols; and stronger bases like sodium hydride (NaH) for less acidic alcohols. youtube.comias.ac.in

Solvents: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) are frequently employed as they effectively solvate the cation of the base while not interfering with the nucleophilic phenoxide.

Solvent-Free Conditions: Research has shown that the benzylation of alcohols and phenols can be carried out efficiently using solid potassium hydroxide pellets without any solvent, offering a greener and more convenient alternative. ias.ac.in

When synthesizing 2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene, the benzylation step can be performed either before or after the bromination. If performed on 2-bromo-3,5-dimethylphenol (B2367329), the reaction conditions must be chosen to avoid any unwanted side reactions involving the aryl bromide, although it is generally stable under these conditions.

Multi-Step Convergent and Divergent Synthetic Routes to Access the Compound

The synthesis of this compound is typically approached through a linear, or divergent, multi-step sequence starting from a common precursor, 3,5-dimethylphenol. google.com Two primary divergent pathways are logical:

Route A: Bromination followed by Benzylation

Bromination: 3,5-Dimethylphenol is first subjected to regioselective bromination to yield 2-bromo-3,5-dimethylphenol. As discussed, achieving selectivity for the 2-position over the 4-position is the key challenge in this step.

Benzylation: The resulting 2-bromo-3,5-dimethylphenol is then treated with a base and benzyl bromide in a Williamson ether synthesis to afford the final product.

Route B: Benzylation followed by Bromination

Benzylation: 3,5-Dimethylphenol is first protected as its benzyl ether, yielding 1-(benzyloxy)-3,5-dimethylbenzene. This reaction is typically high-yielding and straightforward.

Bromination: The resulting benzyl ether is then brominated. The benzyloxy group is a strong ortho, para-director, and again, the primary challenge is to direct the bromine to the 2-position instead of the sterically and electronically favored 4-position.

The choice between these routes depends on the efficiency and selectivity of the bromination step for each substrate (the phenol vs. the benzyl ether). Multi-step syntheses can also be streamlined using flow chemistry, where intermediates are generated and passed through columns containing immobilized reagents or catalysts, potentially improving efficiency and purity. syrris.jp

Optimization of Reaction Conditions and Yields in Academic-Scale Synthesis Protocols

Optimizing reaction conditions is essential for maximizing yield and purity in any synthetic protocol. For the key transformations in the synthesis of this compound, various conditions have been reported for analogous substrates.

For the bromination of phenols , N-Bromosuccinimide (NBS) is a widely used reagent due to its ease of handling compared to liquid bromine. Conditions can be optimized by screening solvents, catalysts, and temperature. alfa-chemistry.comnih.gov For example, visible-light photocatalysis using erythrosine B as a catalyst has been shown to activate NBS for the electrophilic bromination of arenes in acetonitrile. alfa-chemistry.com

| Substrate | Brominating Agent | Catalyst/Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenols | TMSBr / (4‐ClC₆H₄)₂SO | Acetonitrile | Room Temp. | N/A | High Selectivity | chemistryviews.org |

| Aromatic Compounds | NBS | Erythrosine B / Acetonitrile | Room Temp. | 2 h | Good | alfa-chemistry.com |

| 2,6-di-tert-butylphenol | PIDA–AlBr₃ | Dichloromethane | Room Temp. | N/A | 62% | nih.gov |

| 2,6-dimethylphenol | PIDA–AlBr₃ | Dichloromethane | Room Temp. | N/A | 57% | nih.gov |

For the Williamson ether synthesis , optimization involves the choice of base, solvent, and temperature. Solvent-free methods using solid KOH have been shown to produce benzyl ethers in high yields. ias.ac.in

| Substrate | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenol | Benzyl bromide, K₂CO₃ | Butanone | Reflux | 2 days | N/A | rsc.org |

| Benzyl Alcohol | Allyl bromide, Solid KOH | Solvent-free | Room Temp. | 4.5 h | 96% | ias.ac.in |

| Phenols | Benzyl bromide, NaOH | N/A | N/A | N/A | Effective | youtube.com |

| 3-hydroxybenzonitrile mixture | Benzyl bromide | N/A | N/A | N/A | Separable products | researchgate.net |

Chemo- and Regio-selectivity Control in the Formation of Aryl Bromides

Control over selectivity is the cornerstone of modern organic synthesis. In the formation of aryl bromides via electrophilic aromatic substitution, both chemoselectivity and regioselectivity must be considered.

Regioselectivity is determined by the directing effects of the substituents already present on the aromatic ring. libretexts.org

Electronic Effects: The hydroxyl group of 3,5-dimethylphenol and the corresponding benzyloxy group are powerful electron-donating groups that activate the ortho and para positions towards electrophilic attack. The two methyl groups are weaker activators, also directing ortho and para. The cumulative effect strongly activates positions 2, 4, and 6.

Steric Effects: The methyl groups at positions 3 and 5 sterically hinder the adjacent positions 2, 4, and 6. However, the para position (4) is generally less hindered than the two ortho positions (2 and 6), often leading to it being the major site of reaction. msu.edu Therefore, achieving substitution at the desired 2-position requires overcoming this natural preference, as outlined in section 2.1. chemistryviews.orgresearchgate.net

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of the synthesis of this compound, a key chemoselectivity challenge arises if Route B (benzylation then bromination) is used. When using N-Bromosuccinimide (NBS), the reaction can proceed via either an electrophilic aromatic substitution pathway (desired for the ring) or a radical pathway. The radical pathway, often initiated by light or radical initiators, can lead to the bromination of the benzylic C-H bonds of the protecting group. researchgate.netacs.org To ensure selective bromination of the aromatic ring, conditions must be chosen that favor the electrophilic pathway, such as performing the reaction in the dark and avoiding radical initiators. alfa-chemistry.com

Elucidation of Reactivity Profiles and Transformation Pathways of 2 Benzyloxy 1 Bromo 3,5 Dimethylbenzene

Mechanistic Investigations of Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The carbon-bromine bond in 2-(benzyloxy)-1-bromo-3,5-dimethylbenzene serves as a key handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. The palladium-catalyzed reactions, in particular, offer versatile and efficient pathways for molecular elaboration.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, particularly biaryl structures. ubc.caresearchgate.net The reaction of this compound with an organoboron reagent, such as an arylboronic acid, proceeds via a well-established catalytic cycle involving a palladium(0) species.

The generally accepted mechanistic cycle consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex.

Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the bromide. This is often the rate-determining step of the cycle. semanticscholar.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then enter a new cycle. youtube.com

For an electron-rich and sterically hindered substrate like this compound, the choice of catalyst, ligand, and base is critical to achieving high yields. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. rsc.org

| Component | Example | Purpose |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the Pd center and promotes key steps in the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/H₂O, Dioxane, 2-MeTHF | Provides a medium for the reaction, often in a biphasic system. semanticscholar.org |

This table outlines typical conditions for Suzuki-Miyaura coupling of substituted aryl bromides.

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. wikipedia.org This transformation is catalyzed by palladium complexes and follows a Pd(0)/Pd(II) catalytic cycle similar in part to the Suzuki coupling. mdpi.com

The mechanism involves:

Oxidative Addition of the aryl bromide to a Pd(0) catalyst.

Migratory Insertion (Syn-Addition): The coordinated alkene inserts into the palladium-aryl bond.

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product.

Reductive Elimination of H-X with the aid of a base regenerates the Pd(0) catalyst. libretexts.org

The substrate scope for the Heck reaction is broad. mdpi.com this compound would be expected to couple with a variety of alkenes, particularly electron-deficient ones like acrylates and styrenes, which tend to react more readily. mdpi.com

A key stereochemical consideration is the regioselectivity of the migratory insertion step. For terminal alkenes, the aryl group typically adds to the less substituted carbon atom due to steric factors. The subsequent β-hydride elimination usually proceeds to give the more thermodynamically stable E-isomer of the product. acs.org Catalytic turnover is maintained by the presence of a base, such as triethylamine (B128534) or potassium carbonate, which neutralizes the hydrogen bromide generated during the reaction. mdpi.com

| Component | Example | Purpose |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Source of the active catalyst. mdpi.com |

| Ligand | PPh₃, BINAP, PHOX | Influences catalyst stability and reactivity. wikipedia.org |

| Alkene Substrate | Styrene, Methyl acrylate | The coupling partner for the aryl bromide. |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the H-X byproduct to regenerate the catalyst. wikipedia.org |

| Solvent | DMF, Acetonitrile (B52724), Toluene | Provides the reaction medium. |

This table presents common components used in Heck reactions involving aryl bromides.

The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds by reacting aryl halides with terminal alkynes. beilstein-journals.org The reaction is typically co-catalyzed by palladium and copper complexes.

The process involves two interconnected catalytic cycles:

Palladium Cycle: Similar to other cross-coupling reactions, it begins with the oxidative addition of the aryl bromide to a Pd(0) species.

Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.

The final step is the reductive elimination from the palladium center to yield the aryl-alkyne product and regenerate the Pd(0) catalyst. rsc.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. rsc.org

Ligands, typically phosphines, play a crucial role in stabilizing the palladium catalyst. The substrate scope is broad, allowing for the coupling of this compound with a wide range of terminal alkynes, including those bearing various functional groups. nih.govresearchgate.net

| Component | Example | Purpose |

| Palladium Catalyst | PdCl₂(PPh₃)₂, [PdCl₂(CH₃CN)₂] | Primary catalyst for C-C bond formation. nih.gov |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide. |

| Ligand | PPh₃, sXPhos | Stabilizes the palladium catalyst and influences its activity. nih.gov |

| Base | Et₃N, Diisopropylamine, Cs₂CO₃ | Deprotonates the terminal alkyne. nih.gov |

| Alkyne Substrate | Phenylacetylene, 1-Octyne | The source of the alkynyl group. |

This table summarizes typical reagents and conditions for Sonogashira coupling reactions.

These three named reactions provide alternative pathways for C-C bond formation, differing primarily in the nature of the organometallic nucleophile used.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophile. rhhz.net The catalytic cycle, often using nickel or palladium catalysts, involves oxidative addition, transmetalation of the alkyl/aryl group from magnesium to the transition metal center, and reductive elimination. nih.gov

Negishi Coupling: This method utilizes an organozinc reagent, which offers greater functional group tolerance compared to Grignard reagents. nih.gov The reaction is typically catalyzed by palladium or nickel complexes and follows the standard oxidative addition-transmetalation-reductive elimination sequence. nih.gov

Stille Coupling: The Stille reaction uses organotin compounds (stannanes) as the coupling partners. A key advantage is its tolerance for a wide array of functional groups. The mechanism proceeds through the conventional catalytic cycle, though the transmetalation step can sometimes be slow and require specific ligands or additives to proceed efficiently. nih.gov

For a substrate like this compound, each of these methods offers a viable route to introduce new carbon substituents at the position of the bromine atom.

Nucleophilic Aromatic Substitution (SNAr) Studies on Activated Derivatives of this compound

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism does not occur on simple, unactivated aryl halides. libretexts.org The reaction requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. pressbooks.pub These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org

The compound this compound lacks the necessary activation for SNAr. Its substituents—benzyloxy and methyl groups—are electron-donating, which disfavors the formation of the negatively charged intermediate. Therefore, this compound would be unreactive toward nucleophiles under typical SNAr conditions.

For SNAr to occur, activated derivatives would need to be synthesized. For instance, the introduction of a nitro group at the 4- or 6-position (ortho or para to the bromine atom) would render the molecule susceptible to nucleophilic attack. In such an activated system, the reaction would proceed via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org

Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.

Electrophilic Aromatic Substitution (EAS) Potential and Directing Group Effects within the Substituted Arene System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The existing substituents on the ring determine both the rate of reaction and the position of the incoming electrophile. pressbooks.pub

In this compound, the directing effects of the four substituents must be considered:

-OCH₂Ph (Benzyloxy): This is a strongly activating, ortho, para-directing group due to the resonance donation of the oxygen lone pairs into the ring. libretexts.org

-CH₃ (Methyl): These are weakly activating, ortho, para-directing groups through an inductive effect and hyperconjugation. libretexts.org

-Br (Bromo): This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can participate in resonance stabilization of the intermediate carbocation. pressbooks.pub

Position 4 (para to benzyloxy): This position is sterically accessible. It is ortho to one methyl group and meta to the other methyl group and the bromine.

Position 6 (ortho to benzyloxy): This position is flanked by the bulky benzyloxy group and a methyl group, making it sterically hindered.

Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C4 position, which is electronically activated by the powerful benzyloxy directing group and is the most sterically accessible of the activated positions. wikipedia.org

Transformations of the Benzyloxy Protecting Group: Deprotection Strategies and Influence on Compound Reactivity

Hydrogenolysis: The most common method for benzyl (B1604629) ether cleavage is catalytic hydrogenolysis. This typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. For substrates like this compound, this method must be approached with caution. The aryl bromide is susceptible to reduction under these conditions, which could lead to the undesired hydrodebromination, yielding 2-(benzyloxy)-3,5-dimethylbenzene.

Catalytic Transfer Hydrogenation: A milder alternative to traditional hydrogenolysis is catalytic transfer hydrogenation. organic-chemistry.org This method utilizes a hydrogen donor in solution, such as formic acid or 1,4-cyclohexadiene, in the presence of a palladium catalyst. organic-chemistry.org These conditions can sometimes offer greater selectivity, potentially allowing for the removal of the benzyl group while preserving the aryl-bromine bond. The efficiency of this process can be influenced by the steric hindrance around the benzyloxy group.

Oxidative Cleavage: Oxidative methods provide a valuable alternative for debenzylation, particularly when reductive conditions are not tolerated. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effect the cleavage of benzyl ethers. organic-chemistry.orgnih.gov This reaction is often facilitated by the presence of electron-donating groups on the aromatic ring being protected, which is the case for the dimethyl-substituted benzene ring in the target molecule. Visible-light-mediated oxidative debenzylation using DDQ has emerged as a particularly mild and selective method. nih.govacs.orgnih.gov Another approach involves the generation of bromo radicals from alkali metal bromides, which can abstract a benzylic hydrogen and initiate the deprotection cascade. organic-chemistry.org

Lewis Acid-Mediated Deprotection: Strong Lewis acids can also cleave benzyl ethers, though this method is generally less common and requires substrates that can tolerate acidic conditions.

The reactivity of the compound is significantly altered upon deprotection. The resulting 2-bromo-3,5-dimethylphenol (B2367329) possesses a free hydroxyl group, which is nucleophilic and can participate in a variety of reactions, such as etherification, esterification, and O-arylation. The presence of the acidic phenolic proton also introduces considerations for subsequent reactions, particularly those involving strong bases.

| Deprotection Method | Reagents | Key Considerations | Potential Side Reactions |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Risk of hydrodebromination. | Reduction of the aryl bromide. |

| Catalytic Transfer Hydrogenation | HCOOH or 1,4-cyclohexadiene, Pd/C | Milder conditions, may offer better selectivity. organic-chemistry.org | Incomplete reaction, potential for hydrodebromination. |

| Oxidative Cleavage | DDQ, light or alkali metal bromide, oxidant | Good for substrates intolerant to reductive conditions. nih.govorganic-chemistry.org | Oxidation of other sensitive functional groups. |

Radical Reactions and Organometallic Transformations Involving the Aryl Bromide Functionality

The aryl bromide moiety of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is a powerful tool for the formation of biaryl compounds. The steric hindrance from the ortho-benzyloxy group and the adjacent methyl group in this compound can influence the reaction rate, potentially requiring more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A palladium catalyst is employed along with a base. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the electronic and steric nature of both the aryl bromide and the alkene.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands. wikipedia.orgorganic-chemistry.org This method is instrumental in the synthesis of arylamines. The steric hindrance in the substrate may necessitate the use of specific ligand systems designed for challenging couplings. epa.govresearchgate.net

The success of these organometallic transformations is highly dependent on the choice of catalyst, ligands, base, and solvent. The table below summarizes the key features of these reactions as they apply to the subject compound.

| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd(OAc)₂, SPhos, XPhos | C-C (Aryl-Aryl) |

| Heck Reaction | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, PPh₃ | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd₂(dba)₃, BINAP, Josiphos | C-N (Aryl-Amine) |

Metal-Halogen Exchange Reactions for Further Derivatization

Metal-halogen exchange is a powerful technique for converting the relatively unreactive aryl bromide into a highly reactive organometallic intermediate, which can then be trapped with various electrophiles.

Lithium-Halogen Exchange: Treatment of this compound with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures can induce a rapid bromine-lithium exchange. wikipedia.orgharvard.edu This generates an aryllithium species. The ortho-benzyloxy group can potentially direct the lithiation through chelation, although steric hindrance from the adjacent methyl group might counteract this effect. The resulting aryllithium is a potent nucleophile and can react with a wide array of electrophiles, including aldehydes, ketones, esters, carbon dioxide, and silyl (B83357) halides, to introduce new functional groups.

Magnesium-Halogen Exchange (Grignard Reagent Formation): The formation of a Grignard reagent can be achieved either by direct reaction with magnesium metal or, more commonly for functionalized aryl bromides, through a magnesium-halogen exchange reaction. wikipedia.org Reagents such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) are effective for this transformation. harvard.edu The resulting Grignard reagent is a strong nucleophile and base, suitable for reactions with a variety of electrophiles. The benzyloxy group is generally stable under these conditions. The formation of the Grignard reagent allows for subsequent reactions such as alkylation, arylation, and acylation.

These metal-halogen exchange reactions significantly broaden the synthetic utility of this compound, enabling the introduction of a diverse range of substituents onto the aromatic ring.

| Exchange Reaction | Reagent | Intermediate | Common Electrophiles | Products |

|---|---|---|---|---|

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | Aryllithium | CO₂, RCHO, R₂CO, DMF | Carboxylic acids, alcohols, aldehydes |

| Magnesium-Halogen Exchange | i-PrMgCl or i-PrMgCl·LiCl | Grignard Reagent | RCHO, R₂CO, esters, nitriles | Alcohols, ketones |

Application of 2 Benzyloxy 1 Bromo 3,5 Dimethylbenzene As a Crucial Building Block in Advanced Organic Synthesis

Precursor in the Research and Development of Biologically Relevant Molecular Scaffolds

The core structure of 2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene is a feature found in various biologically active molecules. The benzyloxy-dimethyl-phenyl moiety can serve as a key fragment in the synthesis of compounds with potential pharmaceutical applications. For instance, similar brominated and oxygenated aromatic compounds are utilized as intermediates in the preparation of novel therapeutic agents. The aryl bromide functionality allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The benzyl (B1604629) protecting group on the phenolic oxygen is stable under a range of reaction conditions and can be readily removed in the later stages of a synthesis to reveal the free phenol (B47542), which itself can be a key pharmacophoric feature or a handle for further functionalization.

Role in Natural Product Synthesis as a Key Intermediate for Complex Architectures

Although no specific total syntheses of natural products explicitly report the use of this compound, the synthesis of bromophenol natural products often involves intermediates with similar substitution patterns. nih.govnih.gov For example, the synthesis of benzylic bromophenols found in marine organisms has been accomplished through multi-step sequences starting from commercially available materials. nih.gov A compound like this compound could conceivably be employed in the synthesis of complex natural products where a substituted aromatic core is required.

In a hypothetical synthetic route, the aryl bromide could be transformed into an organometallic reagent (e.g., a Grignard or organolithium species) to participate in nucleophilic additions, or it could undergo coupling reactions to build more complex carbon skeletons.

Strategies for the Construction of Diverse Polycyclic Aromatic Hydrocarbons and Heterocyclic Ring Systems

The aryl bromide handle of this compound is an ideal anchor for the construction of larger aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. By coupling this aryl bromide with various boronic acids, alkenes, or terminal alkynes, a wide array of biaryls, stilbenes, and diarylacetylenes can be synthesized. These products can then serve as precursors for the construction of polycyclic aromatic hydrocarbons (PAHs) through intramolecular cyclization reactions. nih.govrsc.orgnih.govrsc.org

Furthermore, the synthesis of heterocyclic ring systems is also accessible. For instance, Buchwald-Hartwig amination or etherification reactions with appropriate coupling partners could lead to the formation of substituted anilines or diaryl ethers, which are common motifs in heterocyclic chemistry.

Table 1: Potential Cross-Coupling Reactions for the Elaboration of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Biaryl |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Stilbene derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Diarylacetylene |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/BINAP | Diaryl/Alkylarylamine |

| Buchwald-Hartwig Etherification | Alcohol | Pd(OAc)₂/t-Bu₃P | Diaryl ether |

Methodologies for Late-Stage Functionalization and Diversification via the Aryl Bromide Handle

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for the rapid diversification of complex molecules. scispace.comwuxiapptec.comrwth-aachen.dempg.dempg.de The aryl bromide in this compound serves as a versatile handle for such transformations. Should this moiety be incorporated into a larger, more complex molecule, the bromine atom can be selectively targeted for a variety of transformations in the final steps of a synthetic sequence.

This approach allows for the generation of a library of analogs from a common advanced intermediate, which is highly efficient for exploring SAR. For example, a complex molecule containing the 2-(benzyloxy)-3,5-dimethylphenyl bromide unit could undergo a suite of palladium-catalyzed cross-coupling reactions to install different aryl, heteroaryl, or alkyl groups at the position of the bromine atom.

Integration into Cascade Reactions and Tandem Processes for Synthetic Efficiency

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to building molecular complexity. rsc.orgresearchgate.netresearchgate.net The functionalities present in this compound could potentially be exploited to initiate or participate in such reaction sequences.

For instance, a palladium-catalyzed reaction at the aryl bromide site could generate a reactive intermediate that subsequently undergoes an intramolecular cyclization or another bond-forming event with a suitably positioned functional group elsewhere in the molecule. While specific examples involving this exact compound are not documented, the principles of cascade reaction design suggest its potential utility in this area for the rapid assembly of complex molecular architectures.

Catalytic Systems and Methodologies Employing 2 Benzyloxy 1 Bromo 3,5 Dimethylbenzene

Substrate in Homogeneous Catalysis for Stereoselective and Regioselective C-C and C-X Bond Formations

In the realm of homogeneous catalysis, 2-(benzyloxy)-1-bromo-3,5-dimethylbenzene is a promising candidate for stereoselective and regioselective carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, are cornerstone methodologies where this substrate could be effectively employed.

The steric hindrance imparted by the ortho-benzyloxy and meta-dimethyl groups is a critical factor. For instance, in Suzuki-Miyaura couplings, which form C-C bonds with boronic acids, the use of specialized ligands is often necessary to facilitate the reaction of sterically demanding aryl halides. Ligands such as biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to create a catalytically active palladium center that is both bulky enough to promote reductive elimination and accessible enough for oxidative addition to occur at the hindered C-Br bond. The electronic-donating nature of the benzyloxy and dimethyl groups can also influence the rate of oxidative addition, a key step in the catalytic cycle.

The regioselectivity of reactions involving this compound would be predominantly dictated by the position of the bromine atom. Cross-coupling reactions would selectively form a new bond at the C1 position. In cases where C-H activation could be a competing pathway, the electronic and steric landscape of the molecule would direct the catalyst to the most accessible and reactive C-H bonds, although the C-Br bond is significantly more reactive in typical cross-coupling scenarios.

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions with this compound, based on established methodologies for similar aryl bromides.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Bond Formed | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | C-C | 2-(Benzyloxy)-3,5-dimethyl-1,1'-biphenyl derivative |

| Stille | Organostannane | Pd(PPh₃)₄ | C-C | Aryl- or vinyl-substituted benzyloxy-dimethylbenzene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | C-N | N-Aryl-2-(benzyloxy)-3,5-dimethylaniline derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | C-C | 2-(Benzyloxy)-3,5-dimethyl-1-(alkynyl)benzene |

Exploration of Heterogeneous Catalytic Transformations of Aryl Bromides in Sustainable Chemistry Research

In the drive towards more sustainable chemical processes, heterogeneous catalysis offers significant advantages, including catalyst recyclability and ease of product purification. For a substrate like this compound, heterogeneous catalysts, particularly those based on palladium nanoparticles supported on materials like charcoal, zeolites, or metal-organic frameworks (MOFs), could be highly effective for C-C and C-X bond formations. researchgate.net

For example, supported palladium catalysts have been successfully used in the Suzuki-Miyaura coupling of various aryl bromides. researchgate.net The reaction mechanism is believed to involve the oxidative addition of the aryl bromide to the palladium surface, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the product and regenerate the active catalytic sites. researchgate.net The porous structure of supports like zeolites can also impart size and shape selectivity, which could be beneficial in reactions involving the sterically hindered this compound.

Furthermore, research into more sustainable catalytic systems has explored the use of ligand-free palladium catalysis in aqueous media, which can be facilitated by microwave irradiation to accelerate reaction times. rsc.org Such methodologies, if applied to this compound, would significantly enhance the green credentials of its transformations.

The following table outlines potential heterogeneous catalytic systems for the transformation of this compound.

| Catalyst System | Support Material | Reaction Type | Advantages |

| Palladium Nanoparticles | Activated Charcoal | Suzuki-Miyaura, Heck | Recyclable, cost-effective |

| Palladium on Zeolite | Zeolite Y, ZSM-5 | Suzuki-Miyaura | Shape selectivity, enhanced stability |

| Palladium in MOF | UiO-66, MIL-101 | C-C Coupling | High surface area, tunable porosity |

Development of Novel Ligand Systems and Catalyst Design Influenced by Substrate Structure and Reactivity

The specific structure of this compound, particularly its steric bulk, necessitates the use of advanced ligand systems in homogeneous catalysis to achieve high efficiency. The design of ligands that can accommodate and activate such sterically hindered substrates is an active area of research.

For palladium-catalyzed cross-couplings, bulky, electron-rich phosphine (B1218219) ligands are often the catalysts of choice. The steric bulk of these ligands facilitates the reductive elimination step, which can be the rate-limiting step for hindered substrates. Furthermore, the electron-donating nature of these ligands increases the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl bromide.

The development of ferrocenyl dialkylphosphine ligands, for example, has led to highly active and air-stable palladium catalysts that are effective for a broad range of cross-coupling reactions, including those with sterically demanding aryl halides. acs.org Similarly, indolylphosphine ligands have shown high efficacy in the Suzuki-Miyaura coupling of sterically hindered aryl chlorides, suggesting their potential applicability to bromides like this compound. researchgate.net

The table below presents a selection of advanced ligand classes and their potential impact on the catalytic transformations of this compound.

| Ligand Class | Example Ligand | Key Features | Potential Application |

| Biaryl Phosphines | SPhos, XPhos | Bulky, electron-rich | Suzuki, Buchwald-Hartwig |

| Ferrocenyl Phosphines | Josiphos, Walphos | Chiral, robust | Asymmetric catalysis |

| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors | Suzuki, Heck |

| Indolylphosphines | WK-Phos | High efficiency for hindered substrates | Suzuki-Miyaura |

Photoredox Catalysis and Electrocatalysis Applied to Transformations of the Aryl Bromide

In recent years, photoredox catalysis and electrocatalysis have emerged as powerful tools for organic synthesis, offering mild reaction conditions and unique reactivity patterns. These methodologies could be particularly well-suited for the functionalization of this compound.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a variety of bond-forming reactions. For an aryl bromide like this compound, a photoredox catalyst could facilitate its reduction to an aryl radical. This radical could then be trapped by a suitable coupling partner, such as an olefin, to form a new C-C bond. chemrxiv.org Dual catalysis systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), have proven to be highly effective for a wide range of cross-coupling reactions, including the coupling of aryl halides with alkyl trifluoroborates. researchgate.net

Electrocatalysis offers another avenue for the transformation of aryl bromides. By applying an electric potential, the C-Br bond can be reduced to generate an aryl radical or an organometallic intermediate. This approach avoids the need for stoichiometric chemical reductants and can be highly selective. Nickel-catalyzed electroreductive cross-coupling reactions have been developed for the synthesis of aryl alkyl ketones from aryl halides and carboxylic esters, a transformation that could potentially be applied to this compound. acs.org

The following table summarizes potential photoredox and electrocatalytic applications for this compound.

| Methodology | Catalyst System (Example) | Reaction Type | Key Intermediate |

| Photoredox Catalysis | [Ir(ppy)₃] or organic dyes | Reductive coupling | Aryl radical |

| Dual Photoredox/Nickel Catalysis | Ru(bpy)₃Cl₂ / NiCl₂·glyme | Cross-electrophile coupling | Aryl radical / Ni(I) species |

| Electrocatalysis | Nickel or cobalt complexes | Reductive C-C bond formation | Aryl radical / Organonickel species |

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of 2 Benzyloxy 1 Bromo 3,5 Dimethylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(benzyloxy)-1-bromo-3,5-dimethylbenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for a complete mapping of the molecular structure.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the dimethylbenzene and benzyl (B1604629) groups, as well as the benzylic methylene (B1212753) protons and the methyl protons. The protons on the dimethylbenzene ring are expected to appear as singlets due to their substitution pattern. The five protons of the benzyl group will likely appear as a complex multiplet in the aromatic region. The benzylic protons (-OCH₂-) would present as a characteristic singlet, and the two methyl groups on the benzene (B151609) ring would also each give rise to a singlet.

The ¹³C NMR spectrum will show distinct resonances for each unique carbon atom in the molecule. This includes the substituted and unsubstituted carbons of both aromatic rings, the benzylic methylene carbon, and the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents (bromo, benzyloxy, and methyl groups). For comparison, the ¹³C NMR data for a related compound, 2-bromo-1,3,5-trimethylbenzene, shows signals for the aromatic carbons in the range of δ 124-138 ppm and methyl carbons around δ 21-24 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (dimethylbenzene) | 6.9 - 7.2 | s |

| Aromatic H (benzyl group) | 7.3 - 7.5 | m |

| -OCH₂- | ~5.1 | s |

| -CH₃ | ~2.3 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 115 - 120 |

| C-O | 155 - 160 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-CH₃ | 138 - 142 |

| Benzyl Aromatic C | 127 - 137 |

| -OCH₂- | 70 - 75 |

| -CH₃ | 20 - 25 |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for definitive assignment of all proton and carbon signals and to establish through-bond and through-space correlations, which is crucial for confirming the connectivity and for conformational analysis.

Advanced Mass Spectrometry Techniques: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₁₅H₁₅BrO.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation of the molecule. The fragmentation pathways can provide valuable structural information. A key fragmentation would be the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (m/z 91) and a bromo-dimethylphenoxy radical. Another prominent fragmentation would be the loss of the bromine atom. The mass spectrum of the related compound 2-bromo-1,3-dimethylbenzene shows a molecular ion peak and significant peaks corresponding to the loss of bromine and methyl groups.

Table 3: Predicted Key Mass Fragments for this compound

| Fragment Ion | m/z (approx.) | Structure |

|---|---|---|

| [M]⁺ | 290/292 | C₁₅H₁₅BrO |

| [M-Br]⁺ | 211 | C₁₅H₁₅O |

| [C₇H₇]⁺ | 91 | Benzyl cation |

| [C₈H₈BrO]⁺ | 200/202 | Bromo-dimethylphenoxy fragment |

X-ray Crystallography for Solid-State Molecular Architecture, Intermolecular Interactions, and Conformational Studies

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information in the solid state. For this compound, this technique would precisely determine bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation.

Intermolecular interactions, such as C-H···π and π-π stacking, would likely play a significant role in the crystal packing. The presence of the bromine atom could also lead to halogen bonding interactions.

Table 4: Crystallographic Data for the Analogous Compound 4-(Benzyloxy)-2-bromo-1-methoxybenzene

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.936(2) |

| b (Å) | 10.058(2) |

| c (Å) | 11.080(2) |

| β (°) | 107.10(3) |

| V (ų) | 1272.2(4) |

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Characterization and Bonding Environment Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and probing the bonding environment. For this compound, characteristic vibrational modes will be associated with the aromatic rings, the ether linkage, the methyl groups, and the carbon-bromine bond.

The IR spectrum is expected to show strong C-O stretching vibrations for the ether group, typically in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will be found in the 1600-1450 cm⁻¹ region. The C-Br stretch is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic rings and the C-Br bond, which often give strong Raman signals.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (ether) | Stretch | 1250 - 1000 |

| C-Br | Stretch | 600 - 500 |

Theoretical and Computational Chemistry Approaches to Understanding 2 Benzyloxy 1 Bromo 3,5 Dimethylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene, DFT calculations can elucidate the distribution of electron density, the energies and shapes of molecular orbitals, and various properties that predict its reactivity.

A typical DFT study begins with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the oxygen atom of the benzyloxy group and the π-system of the aromatic rings, while the area around the bromine atom might exhibit a region of positive potential known as a σ-hole, which can influence halogen bonding interactions.

Reactivity descriptors, such as Fukui functions, can also be calculated from DFT results to predict the most probable sites for electrophilic, nucleophilic, and radical attack. These descriptors provide a more quantitative measure of local reactivity within the molecule, which is invaluable for predicting the regioselectivity of its reactions. For instance, these calculations could predict whether an incoming electrophile would preferentially add to the ortho, meta, or para positions of the substituted benzene (B151609) ring.

| Calculated Property | Information Gained | Predicted Relevance for this compound |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | Essential for understanding steric effects and conformational preferences. |

| HOMO/LUMO Energies | Indicates electron-donating/accepting abilities and the HOMO-LUMO gap reflects chemical reactivity. | A smaller gap might suggest susceptibility to oxidation or participation in certain cycloaddition reactions. |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecular surface. | Highlights electron-rich (e.g., oxygen, aromatic rings) and electron-poor sites, predicting regions for electrophilic and nucleophilic attack. |

| Reactivity Descriptors (e.g., Fukui Functions) | Quantitatively predicts the most reactive sites for various types of chemical attack. | Offers precise predictions of regioselectivity in reactions like electrophilic aromatic substitution. |

Molecular Dynamics Simulations for Conformational Landscape Analysis and Solution-Phase Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, considering the influence of temperature and solvent. For a flexible molecule like this compound, with its rotatable benzyloxy group, MD simulations are particularly useful for exploring its conformational landscape and understanding its behavior in solution.

MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms. By simulating the molecule's trajectory over nanoseconds or even microseconds, researchers can observe how it folds, flexes, and interacts with its environment.

A key application of MD for this compound would be to analyze the rotational freedom around the C-O-C ether linkage of the benzyloxy group. This would reveal the preferred dihedral angles and identify the most stable conformers in different solvents. The simulations can quantify the relative populations of different conformations and the energy barriers between them. This information is crucial as the molecule's conformation can significantly impact its reactivity and biological activity.

Furthermore, MD simulations can shed light on the solution-phase behavior of the molecule. By explicitly including solvent molecules in the simulation box, it is possible to study solvation effects, such as the formation of hydrogen bonds between the ether oxygen and protic solvents, or the aggregation behavior of the molecule in nonpolar solvents. Radial distribution functions (RDFs) can be calculated to understand the structuring of solvent molecules around different parts of the solute. Such studies are vital for predicting solubility and how the solvent might influence reaction pathways.

| Simulation Aspect | Insights Gained | Application to this compound |

|---|---|---|

| Conformational Sampling | Identifies stable conformers and the energy barriers between them. | Characterizes the rotational flexibility of the benzyloxy group and its preferred orientations. |

| Solvent Effects | Reveals how different solvents influence molecular conformation and dynamics. | Predicts changes in conformational preferences in polar vs. nonpolar solvents. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding solvent molecules at a certain distance from the solute. | Illustrates the solvation shell structure and specific solute-solvent interactions. |

| Time-Averaged Properties | Provides an ensemble average of structural and energetic properties. | Offers a more realistic representation of the molecule's behavior at a given temperature compared to static calculations. |

Quantum Chemical Studies of Reaction Transition States, Activation Energies, and Reaction Pathways

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, these methods can identify transition states, calculate activation energies, and trace the most favorable reaction pathways. For this compound, such studies could predict its behavior in various chemical transformations.

A common reaction for substituted benzenes is electrophilic aromatic substitution. Quantum chemical calculations can model the approach of an electrophile to the aromatic ring of this compound. By locating the transition state structure for the formation of the sigma complex (arenium ion) at different positions (ortho, meta, para), the activation energy for each pathway can be calculated. The pathway with the lowest activation energy will be the most kinetically favored, thus predicting the regioselectivity of the reaction. The relative energies of the intermediate sigma complexes can also provide insight into the thermodynamic stability of the different substitution pathways.

Another important reaction for this molecule could be the formation of a Grignard reagent from the bromo-substituent. Computational studies can model the insertion of magnesium into the C-Br bond, identifying the transition state and calculating the activation barrier for this process. This can help in understanding the feasibility and kinetics of Grignard reagent formation, which is a crucial step for further synthetic derivatization.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the reactants and products on the PES. This provides a detailed picture of the geometric changes that occur as the reaction progresses. By studying these reaction pathways computationally, chemists can gain a deeper understanding of the factors controlling reactivity and selectivity, which can aid in the design of new synthetic routes and the optimization of reaction conditions.

Prediction of Spectroscopic Parameters via Computational Methods for Enhanced Experimental Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, computational prediction of its NMR, IR, and UV-Vis spectra can provide a theoretical benchmark for experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting the nuclear magnetic shielding tensors, which are then converted into chemical shifts. By calculating the 1H and 13C chemical shifts for a proposed structure of this compound and comparing them to the experimental spectrum, one can gain confidence in the structural assignment. Discrepancies between calculated and experimental shifts can often be explained by conformational effects or solvent interactions, providing further insight into the molecule's behavior.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to the fundamental vibrational modes. By comparing the computed IR and Raman spectra with experimental data, chemists can assign the observed spectral bands to specific molecular motions, such as C-H stretches, C=C ring vibrations, or the characteristic C-O-C stretch of the ether linkage. This detailed assignment aids in the structural characterization and can be used to identify specific functional groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths of a molecule. These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. For this compound, TD-DFT can identify the nature of the electronic transitions, such as π→π* transitions within the aromatic rings, and how they are influenced by the various substituents. This provides a theoretical understanding of the molecule's color and photophysical properties.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Utility |

|---|---|---|---|

| NMR | DFT with GIAO | 1H and 13C chemical shifts | Aids in structural elucidation and assignment of experimental resonances. |

| IR and Raman | DFT | Vibrational frequencies and intensities | Allows for the assignment of experimental bands to specific molecular vibrations. |

| UV-Vis | TD-DFT | Excitation energies (λmax) and oscillator strengths | Provides insight into the electronic structure and photophysical properties. |

Application of Retrosynthetic Analysis Software for Derivatization Strategies

For a molecule like this compound, retrosynthetic analysis software could be employed to devise strategies for creating a variety of derivatives. By inputting the structure of a desired derivative, these programs can propose multiple synthetic routes by identifying key bond disconnections and suggesting the corresponding synthetic reactions.

For example, if the goal is to replace the bromine atom with a different functional group, the software would likely suggest pathways involving the formation of a Grignard reagent or a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). The software can evaluate these potential routes based on various criteria, such as the predicted yield, the cost and availability of starting materials, and the number of synthetic steps. synthiaonline.com

The application of such software to this compound would not only streamline the process of designing syntheses for its derivatives but could also uncover novel and more efficient synthetic strategies that might not be immediately obvious to a human chemist. This computational approach can accelerate the discovery and development of new molecules with desired properties, making it an invaluable tool in modern chemical research.

Future Directions and Emerging Research Avenues for 2 Benzyloxy 1 Bromo 3,5 Dimethylbenzene in Organic Synthesis

Integration into Flow Chemistry Methodologies for Continuous Synthesis and Process Intensification

The application of flow chemistry to the synthesis and transformation of 2-(Benzyloxy)-1-bromo-3,5-dimethylbenzene is a promising yet unexplored area. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgthieme-connect.de Future research could focus on developing a continuous-flow synthesis of this compound itself, potentially involving the benzylation of 2-bromo-3,5-dimethylphenol (B2367329) under flow conditions. Furthermore, its use as a key intermediate in multi-step continuous processes could be investigated. For instance, its integration into telescoped reactions, where the output of one reactor directly feeds into the next without intermediate purification, could streamline the synthesis of more complex molecules. thieme-connect.de The development of packed-bed reactors containing immobilized catalysts or reagents for transformations involving this compound would also be a significant step towards process intensification.

Sustainable and Green Chemistry Approaches for its Synthesis and Transformations, including Solvent-Free and Biocatalytic Methods

The principles of green chemistry encourage the development of more environmentally benign synthetic methods. Research into the sustainable synthesis of this compound could explore alternatives to traditional brominating agents and solvents. For example, processes utilizing in situ generation of brominating species from less hazardous sources could be developed. google.com

Biocatalysis, the use of enzymes to perform chemical reactions, offers a highly selective and sustainable approach. astrazeneca.com While specific enzymes for the transformation of this compound have not been identified, the broader class of aromatic dioxygenases has shown utility in the selective oxidation of substituted aromatic compounds. nih.govnih.govresearchgate.net Future studies could involve screening enzyme libraries for activity towards this substrate, potentially enabling selective hydroxylations or other functionalizations under mild, aqueous conditions. Such biocatalytic transformations would represent a significant advancement in the green synthesis of its derivatives.

Exploration in Materials Science as a Precursor for Advanced Organic Materials and Polymers

The structural motifs present in this compound, namely the substituted aromatic ring and the reactive bromide, suggest its potential as a building block for novel organic materials and polymers. The benzyloxy group can influence solubility and processing characteristics, while the bromo-dimethylbenzene core can be incorporated into larger conjugated systems through polymerization or cross-coupling reactions. Future research could investigate its use in the synthesis of polymers with tailored electronic or photophysical properties. For example, it could serve as a monomer in palladium-catalyzed polymerization reactions to create new conductive polymers or materials for organic light-emitting diodes (OLEDs). The steric hindrance provided by the methyl groups could also be exploited to create polymers with specific conformational properties.

Advanced Mechanistic Studies Using in situ Spectroscopic Techniques and Kinetic Isotope Effects

A detailed understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced techniques such as in situ spectroscopy (e.g., NMR, IR) could be employed to monitor the formation of reactive intermediates in real-time. For instance, studying the mechanism of Grignard reagent formation from this specific aryl bromide could provide valuable insights into the role of the benzyloxy and methyl substituents on the reaction kinetics and surface chemistry. alfredstate.eduharvard.edu

Furthermore, the use of kinetic isotope effects (KIEs) could elucidate the rate-determining steps of reactions involving this compound. baranlab.orgresearchgate.net For example, by selectively replacing hydrogen atoms on the methyl groups or the aromatic ring with deuterium, researchers could probe whether C-H bond activation is involved in the turnover-limiting step of a catalytic cycle. researchgate.net Such detailed mechanistic studies would provide a solid foundation for the rational design of more efficient and selective synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.